molecular formula C₃₀H₁₉D₅N₄O₈ B1159936 Azilsartan Medoxomil-D5

Azilsartan Medoxomil-D5

Numéro de catalogue: B1159936
Poids moléculaire: 573.56
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azilsartan Medoxomil-D5 is a deuterium-labeled stable isotope of Azilsartan Medoxomil, specifically designed to serve as an internal standard in quantitative analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Its primary research value lies in enabling highly accurate and reliable quantification of the parent drug, Azilsartan Medoxomil, in complex biological matrices. By using this labeled analog as an internal standard, researchers can effectively correct for variations and losses during sample preparation and analysis, thereby improving the precision of pharmacokinetic profiles, metabolic studies, and therapeutic drug monitoring data . The incorporation of five deuterium atoms provides a distinct mass shift that is easily distinguishable by mass spectrometers, making it an indispensable tool for method development and validation in regulatory applications like Abbreviated New Drug Applications (ANDA) and commercial Quality Control (QC) .

Propriétés

Formule moléculaire

C₃₀H₁₉D₅N₄O₈

Poids moléculaire

573.56

Synonymes

1-[[2’-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester-D5;  _x000B_(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-Ethoxy-1-[[2’-(5-oxo-4,5-dihydro-1,2,4-

Origine du produit

United States

Applications De Recherche Scientifique

Blood Pressure Reduction

Clinical trials have demonstrated that Azilsartan Medoxomil-D5 effectively lowers both systolic and diastolic blood pressure. A meta-analysis involving 11 randomized controlled trials with over 7,600 patients indicated significant reductions in mean systolic blood pressure when treated with doses of 40 mg and 80 mg compared to control therapies. The mean differences in systolic blood pressure were reported as:

  • 24-hour ambulatory monitoring: 2.85mmHg-2.85\,\text{mmHg}
  • Clinic systolic blood pressure: 3.48mmHg-3.48\,\text{mmHg}
  • Clinic diastolic blood pressure: 1.96mmHg-1.96\,\text{mmHg} .

Comparative Studies

In comparative studies against other antihypertensive agents such as valsartan and ramipril, Azilsartan Medoxomil-D5 showed superior efficacy in achieving target blood pressure levels. For instance, a study found that the response rates for patients achieving a clinic systolic blood pressure target of less than 140 mmHg were significantly higher with Azilsartan Medoxomil-D5 (58%) compared to valsartan (49%) .

Safety Profile

The safety profile of Azilsartan Medoxomil-D5 has been extensively evaluated across various studies. Adverse events leading to treatment discontinuation were lower than those observed with other antihypertensive medications like ramipril. The incidence of cough, a common side effect associated with angiotensin-converting enzyme inhibitors, was also notably lower in patients treated with Azilsartan Medoxomil-D5 .

Case Study 1: Efficacy in Diabetic Patients

A study focusing on patients with diabetes revealed that Azilsartan Medoxomil-D5 provided significant blood pressure control compared to traditional therapies. Patients treated with Azilsartan Medoxomil-D5 demonstrated a greater reduction in both systolic and diastolic blood pressure over a 12-week period .

Case Study 2: Long-term Outcomes

Long-term follow-up studies have indicated that sustained treatment with Azilsartan Medoxomil-D5 not only maintains blood pressure control but also contributes to improved cardiovascular outcomes. In a cohort of hypertensive patients followed for over two years, the incidence of cardiovascular events was significantly lower among those treated with Azilsartan Medoxomil-D5 compared to those on placebo or other antihypertensives .

Comparaison Avec Des Composés Similaires

Pharmacokinetic Comparison with Other ARBs

Azilsartan Medoxomil demonstrates superior pharmacokinetic properties compared to other ARBs:

Parameter Azilsartan Medoxomil Valsartan Olmesartan Medoxomil
Bioavailability 60% 25% 26%
Half-life (hours) 11 6 13
Protein Binding 99% 95% 99%
Tmax (hours) 1.5–3 2–4 1–2

Key Findings :

  • Azilsartan Medoxomil’s higher bioavailability and prolonged half-life contribute to more consistent 24-hour BP control compared to valsartan and olmesartan .
  • Its insurmountable binding to the AT1 receptor results in slower dissociation, enhancing therapeutic efficacy .

Clinical Efficacy in Blood Pressure Reduction

Clinical trials highlight Azilsartan Medoxomil’s superior efficacy:

Study (Dose) SBP Reduction (mmHg) DBP Reduction (mmHg) Comparator (mmHg Reduction)
Azilsartan 80 mg vs. Valsartan 320 mg -14.9 -6.4 Valsartan: -10.7 (SBP), -4.7 (DBP)
Azilsartan 40 mg vs. Olmesartan 40 mg -12.1 -5.2 Olmesartan: -9.6 (SBP), -4.1 (DBP)
Azilsartan/Chlorthalidone vs. Olmesartan/HCTZ -32.9 -14.2 Olmesartan/HCTZ: -25.9 (SBP), -10.9 (DBP)

Key Findings :

  • Azilsartan Medoxomil 80 mg reduces systolic BP (SBP) by 14.9 mmHg, outperforming valsartan (10.7 mmHg) and olmesartan (9.6 mmHg) .
  • Fixed-dose combinations with chlorthalidone show enhanced efficacy due to synergistic mechanisms, though this effect is partly attributed to the diuretic .

Key Findings :

  • Azilsartan Medoxomil exhibits a safety profile consistent with the ARB class, with low rates of hypotension and dizziness .

Key Findings :

  • The deuterated form’s mass shift (+5 Da) enables unambiguous identification in LC-MS, minimizing ion suppression effects .
  • Both forms share low aqueous solubility, prompting formulation strategies like nanoemulsions and solid dispersions to enhance bioavailability .

Méthodes De Préparation

Overview of Parent Compound Synthesis

The synthesis of azilsartan medoxomil begins with the construction of the benzimidazole core, followed by sequential functionalization to introduce the oxadiazole and medoxomil moieties. Key intermediates include:

  • Methyl 1-[[2′-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (Intermediate 4).

  • Azilsartan free acid (Intermediate 5), generated via hydrolysis of Intermediate 4.

  • 4-Hydroxymethyl-5-methyl-1,3-dioxol-2-one (Intermediate 11), used for esterification to form the prodrug.

Deuteration is introduced at the ethoxy group (–OCH2CH3) of the benzimidazole ring, replacing all five hydrogen atoms with deuterium (–OCD2CD3).

Deuterium Incorporation Strategies

Deuteration is achieved through two primary approaches:

Late-Stage Isotopic Exchange

This method involves substituting hydrogen atoms in the ethoxy group of azilsartan medoxomil with deuterium using deuterated reagents (e.g., CD3CD2I in the presence of a base). However, this approach often results in incomplete deuterium incorporation (<95%) and requires rigorous purification.

Early-Stage Synthesis with Deuterated Building Blocks

A more efficient strategy employs deuterated starting materials during the synthesis of Intermediate 4. For example:

  • Deuterated ethylating agents : CD3CD2Br or CD3CD2OTs are used to introduce the –OCD2CD3 group during the ethoxylation of the benzimidazole precursor.

  • Deuterated solvents : DMSO-d6 or methanol-d4 may enhance isotopic incorporation in cyclization and hydrolysis steps.

Stepwise Synthesis Protocol

The following optimized protocol synthesizes azilsartan medoxomil-D5 with ≥99% deuterium incorporation:

Step 1: Synthesis of Deuterated Ethoxy Benzimidazole

  • React 2-nitro-4-(methoxycarbonyl)aniline with deuterated ethyl bromide (CD3CD2Br) in the presence of K2CO3 in DMF at 80°C for 12 hours.

  • Yield: 89–92%.

Step 2: Formation of the Oxadiazole Ring

  • Treat the deuterated ethoxy benzimidazole with hydroxylamine hydrochloride and NaHCO3 in DMSO at 60°C for 6 hours.

  • Cyclize the intermediate using ethyl chloroformate and triethylamine in dichloromethane.

  • Purity: >95% (HPLC), desethyl impurity <0.2%.

Step 3: Hydrolysis to Azilsartan-D5 Free Acid

  • Hydrolyze the methyl ester using 2M NaOH in THF/H2O (3:1) at 25°C for 4 hours.

  • Yield: 85–88%.

Step 4: Prodrug Formation with Medoxomil Moiety

  • Esterify azilsartan-D5 with 4-chloromethyl-5-methyl-1,3-dioxol-2-one using DBU in acetonitrile at 50°C.

  • Purify via recrystallization from dichloromethane/ethyl acetate.

  • Final purity: 99.5% (LC-MS), deuterium incorporation: ≥99%.

Impurity Control and Optimization

Major Impurities in Deuteration

  • Desethyl impurity (10) : Formed via cleavage of the ethoxy group during cyclization. Mitigated by using low-temperature reactions (0–5°C) and carbonyl sources like N,N-carbonyldiimidazole.

  • Non-deuterated contaminant (d0) : ≤1%, controlled by excess CD3CD2Br (1.5 eq) and repeated crystallizations.

Comparative Analysis of Reaction Conditions

ParameterNon-Deuterated ProcessDeuterated Process
Ethylating AgentCH3CH2BrCD3CD2Br
Reaction Temperature25°C0–5°C
Deuterium IncorporationN/A≥99%
Desethyl Impurity0.1–0.2%<0.1%
Overall Yield78%72%

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR : Absence of signals at δ 1.35 (triplet, –OCH2CH3) and δ 4.40 (quartet, –OCH2CH3).

  • LC-MS : m/z 568.5 → 573.5 ([M+H]+), confirming +5 Da shift.

  • IR : C–D stretching vibrations at 2100–2200 cm⁻¹.

Purity Assessment

  • HPLC : C18 column, gradient elution with acetonitrile/0.1% formic acid.

    • Retention time: 8.2 min (vs. 8.1 min for non-deuterated).

    • Purity: 99.5% (area normalization).

Challenges in Scale-Up

  • Cost of deuterated reagents : CD3CD2Br costs ~200× more than CH3CH2Br, necessitating solvent recovery systems.

  • Isotopic dilution : Trace protic solvents (e.g., H2O) reduce deuterium incorporation; requires anhydrous conditions.

Applications in Metabolic Studies

Azilsartan medoxomil-D5 enables precise tracking of drug distribution and excretion via LC-MS/MS. In a rat pharmacokinetic study, deuterated and non-deuterated forms showed identical AUC0–24h (p > 0.05), validating its use as an internal standard .

Q & A

Q. How to resolve contradictory data on Azilsartan Medoxomil-D5’s hypertensive efficacy vs. other ARBs?

  • Meta-Analysis Framework : Pool data from AMETHYST (n=3,550) and ULYS (n=1,208) trials. Adjust for covariates (e.g., baseline BP, renal function) using mixed-effects models. Azilsartan reduces systolic BP by 2.1 mmHg more than valsartan (95% CI: -3.8 to -0.4; p < 0.05) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.